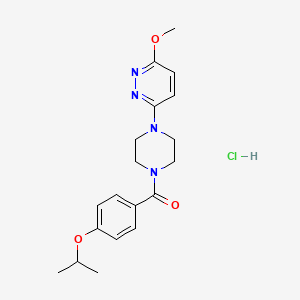

(4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a piperazine-based methanone derivative with a 4-isopropoxyphenyl group and a 6-methoxypyridazin-3-yl substituent on the piperazine ring. The hydrochloride salt enhances its solubility in aqueous media, a common feature in pharmaceutical candidates to improve bioavailability. Piperazine derivatives are widely explored for their diverse biological activities, including receptor modulation (e.g., serotonin, dopamine) and enzyme inhibition.

Properties

IUPAC Name |

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3.ClH/c1-14(2)26-16-6-4-15(5-7-16)19(24)23-12-10-22(11-13-23)17-8-9-18(25-3)21-20-17;/h4-9,14H,10-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWGTIUGNKXWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the core piperazine structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Piperazine vs.

- Substituent Effects :

- The 6-methoxypyridazin group in the target compound likely enhances electron-withdrawing properties and hydrogen-bonding capacity compared to the 6-methylpyridazin in I-6232, which could influence target selectivity .

- The 4-isopropoxyphenyl group introduces steric bulk and moderate lipophilicity, contrasting with the polar 4-hydroxy-3-methoxyphenyl in Compound 14, which may alter metabolic stability .

- Salt Form : Unlike I-6230/I-6232 (neutral esters), the hydrochloride salt improves aqueous solubility, akin to cetirizine hydrochloride’s formulation for oral delivery .

Hypothetical Structure-Activity Relationships (SAR)

- Methoxy Positioning : The 6-methoxy group on pyridazin may optimize π-π stacking interactions with aromatic residues in target proteins, a feature absent in I-6230’s unsubstituted pyridazin .

- Isopropoxy vs.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

- Receptor Targeting : Piperazine derivatives with methoxy-substituted aromatic groups (e.g., 6-methoxypyridazin) often exhibit affinity for serotonin or dopamine receptors, as seen in antipsychotic drug scaffolds .

- Metabolic Stability : The isopropoxy group may resist first-pass oxidation better than smaller alkoxy groups (e.g., methoxy), extending half-life .

- Analytical Characterization : Techniques like NMR and HPLC (as used for cetirizine-related compounds) would be critical for purity assessment and structural validation .

Biological Activity

The compound (4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 392.9 g/mol. The structure includes a piperazine moiety linked to a methoxyphenyl group and a pyridazine derivative, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅ClN₄O₃ |

| Molecular Weight | 392.9 g/mol |

| CAS Number | 1189854-85-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). The piperazine and pyridazine structures are known to facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological pathways.

Potential Targets:

- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, which are critical in regulating mood and behavior.

- Sigma Receptors : Research indicates that compounds with similar structures often interact with sigma receptors, which are involved in several neuropsychiatric conditions.

Biological Activity

Research has shown that compounds with piperazine and piperidine frameworks can exhibit diverse biological activities, including:

- Antidepressant Effects : Studies suggest potential antidepressant properties through modulation of serotonin and norepinephrine pathways.

- Antitumor Activity : Preliminary studies indicate that similar compounds have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

-

Neuropharmacological Studies

- A study evaluated the effects of related piperazine derivatives on behavioral models of depression in mice. Results indicated significant reduction in depressive-like behaviors, suggesting potential therapeutic effects for mood disorders .

- Anticancer Activity

-

Receptor Binding Studies

- Binding affinity assays revealed that derivatives containing piperazine rings showed significant binding to sigma receptors, indicating their potential use as radioligands for imaging studies .

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques:

-

Formation of Piperazine Intermediate :

- Reaction of piperazine with 6-methoxypyridazine under controlled conditions.

-

Coupling Reaction :

- The piperazine intermediate is coupled with an isopropoxy-substituted phenyl compound using coupling agents like EDCI or DCC.

-

Hydrochloride Salt Formation :

- Conversion to the hydrochloride salt is achieved through acid-base reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

- Methodological Answer : Synthesis involves coupling 4-isopropoxyphenyl methanone with a substituted piperazine derivative under controlled conditions. Purification is typically achieved via high-performance liquid chromatography (HPLC) using reverse-phase columns (e.g., Chromolith® or Purospher® STAR Columns) to isolate the hydrochloride salt. Thin-layer chromatography (TLC) with silica gel plates can monitor reaction progress and purity .

- Key Considerations : Optimize solvent systems (e.g., acetonitrile/water gradients) for HPLC and validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct kinetic studies of hydrolysis in aqueous solutions at different pH levels (1–13) and temperatures (25–60°C). Use HPLC to quantify degradation products and calculate rate constants. Stability in solid-state formulations should be tested under accelerated storage conditions (40°C/75% relative humidity) over 1–3 months .

- Key Considerations : Include control samples with antioxidants (e.g., BHT) to evaluate oxidative degradation pathways.

Q. Which analytical techniques are most effective for confirming structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure of the hydrochloride salt to confirm stereochemistry and hydrogen bonding patterns .

- NMR spectroscopy : Use , , and 2D experiments (COSY, HSQC) to assign proton and carbon signals, particularly for the piperazine and pyridazine moieties .

- Mass spectrometry : High-resolution MS (HRMS) in positive ion mode confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- In vitro binding assays : Use radioligand displacement assays (e.g., -labeled competitors) to measure affinity for serotonin or dopamine receptors, given the piperazine moiety’s structural similarity to known ligands .

- Enzyme inhibition studies : Evaluate inhibitory effects on kinases or phosphodiesterases using fluorogenic substrates (e.g., ATP analogs) and monitor activity via fluorescence polarization .

Q. What strategies address discrepancies in pharmacological data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., buffer composition, cell lines) across studies to identify variables influencing potency.

- Dose-response refinement : Repeat assays using a wider concentration range (e.g., 0.1 nM–100 µM) and orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Key Considerations : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate reproducibility via triplicate experiments.

Q. How can computational models predict the compound’s pharmacokinetic or toxicological properties?

- Methodological Answer :

- ADMET prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate solubility, CYP450 interactions, and hepatotoxicity. Input SMILES notation for automated analysis .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI) and analyze free-energy profiles .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Purity | HPLC (reverse-phase) | ≥95% | |

| Hydrolysis Rate (pH 7.4) | Kinetic assay (HPLC monitoring) | ||

| Receptor Affinity (5-HT) | Radioligand binding assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.